(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, more commonly known as GW4064, is a synthetic, non-steroidal compound extensively employed in scientific research as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , ] FXR is a nuclear receptor belonging to the metabolic nuclear receptor superfamily and plays a crucial role in various physiological and pathological processes. [, , , , ]
GW4064 is not a medication approved for human use and is primarily utilized as a pharmacological tool to investigate the functions of FXR in vitro and in vivo. [, , , ]
GW4064 was developed by GlaxoSmithKline and is classified as a small molecule drug. It is specifically designed to activate the Farnesoid X receptor, which is involved in the regulation of genes related to bile acid synthesis and transport, glucose metabolism, and lipid homeostasis. The compound's chemical structure features an isoxazole moiety, which is integral to its activity as an agonist.
The synthesis of GW4064 involves several key steps that utilize standard organic chemistry techniques. Initially, the isoxazole derivative is synthesized through cyclization reactions involving appropriate precursors. Following this, coupling reactions are performed to attach various substituents that enhance the compound's pharmacological properties.
In one reported synthesis method, the isoxazole derivative was coupled with 4-hydroxybenzoate derivatives in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent reactions included methyl ester removal and further coupling steps to yield the final product. The purity and identity of GW4064 were confirmed using high-performance liquid chromatography and mass spectrometry techniques .
The molecular formula for GW4064 is CHNO, with a molecular weight of approximately 273.27 g/mol. The structure features an isoxazole ring fused with a benzoic acid derivative, which is essential for its interaction with the Farnesoid X receptor.
The three-dimensional structure of GW4064 has been elucidated through crystallography studies, revealing its binding orientation within the ligand-binding domain of the Farnesoid X receptor. This structural insight aids in understanding how modifications to the compound can affect its binding affinity and biological activity .
GW4064 undergoes various chemical reactions that influence its stability and reactivity in biological systems. Notably, it can interact with different G protein-coupled receptors, leading to diverse signaling outcomes beyond its primary action on the Farnesoid X receptor. These interactions can modulate pathways involving cyclic adenosine monophosphate accumulation and calcium signaling .
In experimental settings, GW4064 has been shown to attenuate lipopolysaccharide-induced inflammatory responses in liver tissues by modulating signaling pathways associated with inflammation and apoptosis . Such findings underscore the compound's potential utility in treating inflammatory liver diseases.
GW4064 exerts its effects primarily through activation of the Farnesoid X receptor, which regulates gene expression related to bile acid metabolism. Upon binding to this receptor, GW4064 induces conformational changes that promote the recruitment of coactivators and subsequent transcriptional activation of target genes.
Research has demonstrated that GW4064 also activates multiple G protein-coupled receptors, such as histamine receptors, which may contribute to its effects on cellular signaling pathways involved in apoptosis and inflammation . This dual mechanism highlights GW4064's versatility as a pharmacological agent.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
GW4064 has shown promise in various scientific applications:
GW4064 (3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid) emerged in the early 2000s as a potent, non-steroidal agonist for the farnesoid X receptor (FXR). Developed through combinatorial chemistry, it exhibited a 100-fold higher affinity for FXR than endogenous bile acids like chenodeoxycholic acid (CDCA) [7] [9]. Unlike natural ligands, GW4064’s selectivity minimized confounding activation of other pathways (e.g., TGR5 or PXR receptors), making it ideal for mechanistic studies [1] [3]. Its isoxazole core was critical for binding to FXR’s ligand-binding domain (LBD), as confirmed by X-ray crystallography (1.78 Å resolution), which revealed occupation of a 726 ų hydrophobic cavity [2] [7].
However, research revealed unexpected off-target effects. In FXR-deficient cells, GW4064 activated cAMP/NFAT response elements via Gαi/o and Gq/11 proteins and robustly activated H1/H4 histamine receptors [1]. It also acted as an agonist for estrogen-related receptors (ERRα/γ), regulating peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) expression independently of FXR [4]. These findings necessitated cautious interpretation of early GW4064 studies but also highlighted its utility in probing cross-talk between nuclear receptors and GPCRs.
Structural optimization efforts followed. Fragmentation of GW4064’s biphenyl tail yielded ST-1892, a partial FXR agonist with improved solubility and retained potency [2]. Despite its poor bioavailability limiting clinical use, GW4064 remains a reference compound for FXR ligand design [6] [9].
Table 1: Key Properties and Milestones of GW4064 Development
Property/Milestone | Detail | Significance |
---|---|---|
EC₅₀ for FXR | 15 nM | 100× more potent than CDCA [9] |
Selectivity | No activity at other nuclear receptors (≤1 μM) | Validated FXR-specific pathways [9] |
Crystal Structure (FXR-LBD) | 1.78 Šresolution; occupies 726 ų cavity | Revealed mechanistic basis for bile acid signaling [7] |
Off-Target Effects | Activates ERRα/γ, H1/H4 histamine receptors, G-proteins | Prompted re-evaluation of FXR biology [1] [4] |
Derivative (ST-1892) | Fragment with retained FXR affinity; improved solubility | Proof-of-concept for optimized agonists [2] |
FXR (NR1H4), a bile acid-sensing nuclear receptor, regulates nutrient homeostasis and immune responses. Its activation by GW4064 has elucidated its dual roles:
Metabolic Regulation
Table 2: Metabolic Pathways Modulated by FXR Activation via GW4064
Pathway | Target Genes | Physiological Outcome |
---|---|---|
Bile Acid Synthesis | ↓CYP7A1, ↑SHP | Reduced bile acid pool; hepatoprotection [6] |
Cholesterol Efflux | ↑ABCG5/ABCG8, ↑SR-BI | Enhanced reverse cholesterol transport [3] |
Lipogenesis | ↓SREBP-1c, ↓FAS | Lower plasma triglycerides [8] |
Gluconeogenesis | ↓PEPCK, ↑GLUT4 | Improved insulin sensitivity [6] [8] |
Anti-Inflammatory and Cytoprotective Actions
GW4064’s activation of FXR suppresses inflammation via:
Table 3: Anti-Inflammatory Mechanisms of GW4064 via FXR Activation
Mechanism | Key Observations | Model System |
---|---|---|
TLR4/p38 MAPK Suppression | ↓Phospho-p38, ↓NF-κB nuclear translocation | LPS-treated mice [5] |
Cytokine Inhibition | ↓TNF-α (70%), ↓IL-6 (65%), ↓IL-1β (60%) | RAW 264.7 macrophages [10] |
Anti-Apoptotic Signaling | ↓Bax, ↓cytochrome c; ↓TUNEL⁺ hepatocytes | Murine NAFLD model [10] |
Clinical Correlation | FXR expression ↓ in NASH; inversely correlates with NAS | Human liver biopsies [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7